An In-Depth Technical Guide to Tert-butyl 3-chloropropanoate (CAS: 55710-80-0) for Advanced Synthesis
An In-Depth Technical Guide to Tert-butyl 3-chloropropanoate (CAS: 55710-80-0) for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Tert-butyl 3-chloropropanoate, a seemingly simple bifunctional molecule, represents a powerful tool for the discerning chemist. Its unique combination of a sterically hindered ester and a reactive primary alkyl chloride offers a nuanced reactivity profile that can be exploited to introduce valuable propanoate synthons in a controlled manner. This guide, intended for the practicing researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistically-grounded understanding of the synthesis, characterization, and strategic application of this important chemical intermediate. We will explore the causality behind synthetic choices, delve into the intricacies of its reactivity, and present detailed protocols to empower its effective use in the laboratory.
Section 1: Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its safe and effective use. Tert-butyl 3-chloropropanoate is a clear liquid under standard conditions, possessing a molecular architecture that dictates its reactivity and handling requirements.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 55710-80-0 | [1] |
| Molecular Formula | C₇H₁₃ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| IUPAC Name | tert-butyl 3-chloropropanoate | [1] |
| SMILES | CC(C)(C)OC(=O)CCCl | [1] |
| Boiling Point | ~196.3°C at 760 mmHg (for butyl 3-chloropropanoate) | [2] |
| Density | ~1.035 g/cm³ (for butyl 3-chloropropanoate) | [2] |
Note: Experimental data for the tert-butyl ester is limited in some public sources; data for the closely related n-butyl ester is provided for approximation.
Safety and Handling
As a halogenated organic compound, tert-butyl 3-chloropropanoate requires careful handling in a laboratory setting. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Section 2: Synthesis of Tert-butyl 3-chloropropanoate
The synthesis of tert-butyl 3-chloropropanoate can be approached through several strategic disconnections. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity. Two prevalent methods are the esterification of 3-chloropropanoic acid with isobutylene and the reaction of 3-chloropropionyl chloride with tert-butanol.
Method 1: Acid-Catalyzed Esterification of 3-Chloropropanoic Acid with Isobutylene
This method is analogous to the industrial preparation of other tert-butyl esters, such as tert-butyl chloroacetate, and offers a direct route from the parent carboxylic acid.[3] The reaction proceeds via the formation of a stable tert-butyl cation from isobutylene under acidic conditions, which is then trapped by the carboxylic acid.
Caption: Synthesis of Tert-butyl 3-chloropropanoate via Isobutylene Esterification.
-
Reaction Setup: To a cooled (-15 °C to -20 °C), stirred solution of 3-chloropropanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of a strong acid like trifluoromethanesulfonic acid (triflic acid).[4]
-
Addition of Isobutylene: Slowly bubble condensed isobutylene (1.5-2.0 eq) into the reaction mixture, maintaining the low temperature. For larger scales, the reaction can be performed in a sealed pressure vessel.[3]
-
Reaction Monitoring: Stir the mixture at low temperature for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting carboxylic acid is consumed.
-
Work-up: Quench the reaction by the slow addition of a weak base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate, until the acidic catalyst is neutralized.[4] Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure tert-butyl 3-chloropropanoate.
Causality of Experimental Choices:
-
Low Temperature: The use of low temperatures is crucial to suppress the polymerization of isobutylene, a common side reaction under acidic conditions.
-
Strong Acid Catalyst: A strong acid is required to protonate isobutylene and generate the tert-butyl cation, which is the reactive electrophile in this esterification.
-
Neutralization before Distillation: For acid-sensitive compounds, neutralization before heating during distillation is important to prevent decomposition or reversion to starting materials.
Method 2: Acylation of Tert-butanol with 3-Chloropropionyl Chloride
This method involves the reaction of a stable alcohol with a more reactive acyl chloride. It is often suitable for smaller-scale laboratory preparations.
Caption: Synthesis of Tert-butyl 3-chloropropanoate via Acylation.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add 3-chloropropionyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature remains low.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.
Section 3: Spectroscopic Characterization
Accurate characterization of the synthesized product is essential for its use in subsequent reactions. The following are the expected spectroscopic signatures for tert-butyl 3-chloropropanoate.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
-
A singlet at ~1.45 ppm: Integrating to 9 protons, this signal corresponds to the chemically equivalent methyl groups of the tert-butyl ester. This upfield, high-integration singlet is a characteristic feature of tert-butyl groups.[5]
-
A triplet at ~2.8 ppm: Integrating to 2 protons, this signal is from the methylene group adjacent to the carbonyl (C(O)CH₂).
-
A triplet at ~3.7 ppm: Integrating to 2 protons, this downfield triplet corresponds to the methylene group attached to the chlorine atom (CH₂Cl). The deshielding effect of the electronegative chlorine atom shifts this signal further downfield compared to the other methylene group.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display the following key resonances:
-
~28 ppm: A strong signal corresponding to the three equivalent methyl carbons of the tert-butyl group.
-
~38 ppm: The carbon of the methylene group attached to the chlorine (CH₂Cl).
-
~41 ppm: The carbon of the methylene group adjacent to the carbonyl (C(O)CH₂).
-
~81 ppm: The quaternary carbon of the tert-butyl group (C(CH₃)₃).
-
~170 ppm: The carbonyl carbon of the ester group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the functional groups:
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of the ester carbonyl group.
-
~1150 cm⁻¹: A strong C-O stretching vibration of the ester linkage.
-
~750-650 cm⁻¹: A C-Cl stretching vibration.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 164 may be weak or absent due to the facile fragmentation of the tert-butyl group. The most prominent peak (base peak) is expected at m/z 57 , corresponding to the highly stable tert-butyl cation, [(CH₃)₃C]⁺.[6] Another significant fragmentation pathway involves the loss of isobutylene (56 Da) to give a fragment at m/z 108. The presence of chlorine will also be indicated by an M+2 isotope peak for chlorine-containing fragments, with an intensity approximately one-third that of the M peak for that fragment.[7]
Section 4: Applications in Pharmaceutical Synthesis
Tert-butyl 3-chloropropanoate is a valuable building block for introducing a three-carbon chain, often as a precursor to a γ-aminobutyric acid (GABA) backbone or other functionalized propyl moieties.
Synthesis of β-Amino Acids and GABA Analogues
A primary application of this reagent is in the synthesis of protected β-amino acids. The primary chloride can be displaced by a nitrogen nucleophile, such as an azide or a protected amine, in an Sₙ2 reaction. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be cleaved under acidic conditions in a later step.
Caption: General workflow for the synthesis of β-amino acids using Tert-butyl 3-chloropropanoate.
This strategy is particularly useful in the synthesis of GABA analogues, which are an important class of neuromodulatory agents.[8][9] For instance, the displacement of the chloride with sodium azide, followed by reduction of the azide and deprotection of the ester, provides a straightforward route to GABA. More complex nitrogen nucleophiles can be used to generate a wide variety of substituted GABA derivatives for structure-activity relationship (SAR) studies.[10]
Use as a Michael Acceptor Precursor
In the presence of a non-nucleophilic base, tert-butyl 3-chloropropanoate can undergo elimination to form tert-butyl acrylate in situ. This allows it to be used as a precursor for Michael additions, where a soft nucleophile adds to the β-carbon of the newly formed α,β-unsaturated ester.
Alkylation of Carbon Nucleophiles
The electrophilic nature of the carbon bearing the chlorine atom allows for the alkylation of various carbon nucleophiles, such as enolates or organometallic reagents. This C-C bond-forming reaction provides access to a range of substituted tert-butyl esters, which are versatile intermediates for further synthetic transformations.
Section 5: Conclusion and Future Outlook
Tert-butyl 3-chloropropanoate is a bifunctional reagent whose value lies in its predictable reactivity and the orthogonal nature of its two functional groups. The tert-butyl ester provides robust protection under a variety of conditions, while the primary chloride offers a reliable handle for nucleophilic substitution and other transformations. For the medicinal chemist, it provides a direct and efficient means to incorporate a protected β-amino acid precursor, a motif of significant interest in the development of neurologically active agents and peptidomimetics. As the demand for more complex and diverse molecular scaffolds continues to grow, the strategic application of such well-defined and versatile building blocks will remain a cornerstone of successful drug discovery and development programs.
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